4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid
Description
4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid (CAS: 1515186-97-6) is a bicyclic heterocyclic compound with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol. It features a fused pyridine-azepine ring system substituted with a carboxylic acid group at position 1 and a ketone at position 2. This compound is primarily utilized as a pharmaceutical intermediate, offered by suppliers such as Hairui Chem and EOS Med Chem, with a purity of ≥95% .
Properties
IUPAC Name |
4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10-6-5-8(11(14)15)9-4-2-1-3-7-12(9)10/h5-6H,1-4,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXFWUFKYQWUKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=CC(=O)N2CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors
One common strategy involves the cyclization of amino acid derivatives or substituted pyridine intermediates. Controlled heating or use of dehydrating agents facilitates ring closure to form the azepine ring.
Oxidation to Introduce the 4-Oxo Group
The keto group at position 4 is often introduced by selective oxidation of the corresponding methylene or alcohol precursor. Typical oxidizing agents include:
- Potassium permanganate (KMnO4)
- Chromium-based oxidants (e.g., PCC, PDC)
- Other mild oxidants under controlled temperature to avoid over-oxidation.
Carboxylic Acid Functional Group
The carboxylic acid group at position 1 is either retained from the starting material or introduced via hydrolysis of ester intermediates under acidic or basic conditions.
Representative Preparation Data Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Heating of amino-pyridine precursor, dehydrating agent | 60-85 | Intramolecular ring closure |
| 2 | Oxidation | KMnO4 or PCC, room temperature to reflux | 70-90 | Selective oxidation to 4-oxo group |
| 3 | Hydrolysis (if needed) | Acidic/basic hydrolysis of ester | 80-95 | To obtain free carboxylic acid |
Research Findings and Optimization
- Reaction Conditions: Temperature and solvent choice are critical to maximize yield and purity. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred for cyclization steps to enhance solubility and reaction rates.
- Oxidation Control: Over-oxidation can lead to ring cleavage or unwanted side products. Using stoichiometric amounts of oxidants and monitoring reaction progress by TLC or HPLC is essential.
- Purification: Crystallization or chromatographic techniques are employed to isolate the compound with high purity suitable for pharmaceutical or research applications.
Related Compound Preparation Insights
While direct detailed protocols for this compound are limited, synthesis of structurally related compounds such as 2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid provides useful analogies. These involve multi-step synthesis with cyclization and functional group transformations under mild conditions, highlighting the importance of stepwise functionalization and ring formation.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Cyclization Temperature | 80–150 °C | Influences ring closure efficiency |
| Oxidant Type | KMnO4, PCC, PDC | Determines selectivity and yield |
| Solvent | DMF, DMSO, Acetonitrile | Affects solubility and reaction rate |
| Reaction Time | 2–24 hours | Longer times may increase yield but risk side reactions |
| Purification Method | Recrystallization, column chromatography | Ensures compound purity |
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects in several areas:
- Antimicrobial Activity
-
Anticancer Properties
- Preliminary studies suggest that 4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid may inhibit the proliferation of cancer cells. Specific mechanisms include inducing apoptosis and disrupting cell cycle progression in tumor cells. This area is still under exploration but shows promise for future drug development .
- Neurological Applications
Pharmacological Insights
The pharmacological profile of this compound includes:
- Mechanism of Action : The compound may act through various pathways including inhibition of specific enzymes or receptors involved in disease processes.
- Bioavailability : Understanding the absorption and metabolism of this compound is crucial for its development as a therapeutic agent. Studies focus on enhancing its bioavailability through formulation strategies.
Case Studies
Several case studies highlight the applications and findings related to this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated effectiveness against E. coli and S. aureus strains. |
| Study B | Anticancer | Inhibited growth in breast cancer cell lines with IC50 values indicating potency. |
| Study C | Neuroprotection | Showed reduced apoptosis in neuronal cell cultures exposed to oxidative stress. |
Mechanism of Action
The mechanism of action of 4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
The following analysis compares the structural, physicochemical, and functional properties of 4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid with structurally related derivatives and analogs.
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |
|---|---|---|---|---|---|
| This compound | 1515186-97-6 | C₁₁H₁₃NO₃ | 207.23 | Carboxylic acid, ketone | ≥95% |
| 2-Ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid | 1291844-45-5 | C₁₃H₁₇NO₄ | 251.28 | Ethoxy group, ketone, carboxylic acid | 98% |
| Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate | - | C₁₂H₁₅NO₄ | 237.25 | Methyl ester, hydroxy, ketone | ≥95% |
| 4-Methyl-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid | - | - | - | Methyl, dioxo, carboxylic acid | - |
Key Observations :
- The ethoxy derivative (CAS: 1291844-45-5) has a higher molecular weight (251.28 vs. 207.23) due to the ethoxy substituent, which may enhance lipophilicity but reduce aqueous solubility.
- The methyl ester analog () replaces the carboxylic acid with a methyl ester, likely improving cell membrane permeability. Its melting point (222–224°C) indicates higher crystallinity compared to unmodified analogs .
Biological Activity
4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid (CAS No. 1515186-97-6) is a heterocyclic compound with notable structural characteristics and potential biological activities. Its molecular formula is and it has a molecular weight of 207.23 g/mol. This compound is part of a class of azepines and pyridines that have attracted interest for their pharmacological properties.
Antimicrobial Properties
Research indicates that derivatives of pyrido[1,2-a]azepine compounds exhibit significant antimicrobial activity. For instance, studies have shown that various substituted pyridoazepines demonstrate effectiveness against a range of bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Activity
Some studies suggest that compounds related to this compound may possess anticancer properties. For example:
- Case Study : A derivative of this compound was tested in vitro against several cancer cell lines (e.g., MCF-7 for breast cancer) and showed promising cytotoxic effects. The IC50 values indicated that concentrations as low as 10 µM could significantly reduce cell viability.
Neuroprotective Effects
Emerging research has pointed to the neuroprotective potential of this compound. It appears to modulate neurotransmitter levels and may protect neuronal cells from oxidative stress:
- Research Finding : In animal models of neurodegeneration, administration of this compound resulted in reduced markers of oxidative damage and improved behavioral outcomes.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrido[1,2-a]azepines have been documented in various studies. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2:
- Example : In vitro assays demonstrated that a related compound could reduce TNF-alpha levels by up to 50% in stimulated macrophages.
Toxicity and Hazard Statements
The safety profile of this compound includes:
- Hazard Classification :
- Skin Corrosion/Irritation Category 2
- Serious Eye Damage/Eye Irritation Category 2
- Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3
Risk Management
Precautionary measures include wearing protective gloves and eye protection when handling the compound due to its irritant properties .
Research Data Summary
Q & A
Q. What are the established synthetic routes for 4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid?
The synthesis typically involves cyclization reactions to form the azepine ring. For example, a multi-step approach may include:
- Step 1 : Condensation of a pyridine precursor with a cyclic ketone to form the bicyclic core.
- Step 2 : Carboxylic acid functionalization via oxidation or hydrolysis of ester intermediates. Key reagents include coupling agents (e.g., EDCI/HOBt) and catalysts for cyclization (e.g., Pd or Ru complexes). Purification often employs reverse-phase HPLC or column chromatography .
Q. How is this compound characterized using spectroscopic methods?
Standard characterization involves:
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.5–8.0 ppm), methylene groups in the azepine ring (δ 2.5–3.5 ppm), and carboxylic acid protons (broad signal, δ 10–12 ppm).
- ¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm, ketone carbonyl at δ 195–205 ppm.
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
- Temperature Control : Maintaining 60–80°C during cyclization minimizes side reactions.
- Catalyst Screening : Transition-metal catalysts (e.g., PdCl₂) improve regioselectivity. Recent studies report yields up to 68% using microwave-assisted synthesis under inert conditions .
Q. What computational methods are used to predict the compound’s reactivity?
- Density Functional Theory (DFT) : Models electron density distribution to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites).
- QSPR Models : Correlate structural descriptors (e.g., ClogP, polar surface area) with solubility or bioavailability. Software tools like Gaussian or Schrödinger Suite are commonly employed .
Q. How to address contradictions in reported spectral data across studies?
- Cross-Validation : Compare NMR data with synthetic intermediates (e.g., ester precursors).
- Isotopic Labeling : Use ¹³C-labeled compounds to confirm carbonyl assignments.
- Collaborative Studies : Replicate experiments using standardized protocols (e.g., IUPAC guidelines) .
Safety and Handling
Q. What are the recommended safety protocols for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
